4-(Azetidin-3-yl)-2,6-dimethylmorpholine is a chiral compound characterized by the presence of both a morpholine ring and an azetidine group. The morpholine ring is a six-membered heterocyclic structure containing both nitrogen and oxygen, while the azetidine moiety is a four-membered nitrogen-containing ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties. Its IUPAC name is (2R,6R)-4-(azetidin-3-yl)-2,6-dimethylmorpholine, with the chemical formula and a molecular weight of 170.25 g/mol.
The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It is classified under heterocyclic compounds due to its ring structures and is also categorized as a morpholine derivative due to the presence of the morpholine ring. Its unique structure allows it to be explored for various applications in organic synthesis, medicinal chemistry, and materials science.
The synthesis of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine typically involves several key steps:
The industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on cost-effective reagents and maximizing yield while ensuring purity through efficient purification techniques.
The molecular structure of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine features a morpholine ring with two methyl groups at positions 2 and 6, and an azetidine group attached at position 4. The stereochemistry at positions 2 and 6 contributes to its chiral nature.
4-(Azetidin-3-yl)-2,6-dimethylmorpholine can undergo various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 4-(Azetidin-3-yl)-2,6-dimethylmorpholine largely depends on its application in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This interaction could lead to alterations in biological pathways relevant to therapeutic effects.
The compound exhibits stability under standard laboratory conditions but may require specific handling precautions due to its reactive functional groups.
4-(Azetidin-3-yl)-2,6-dimethylmorpholine has several scientific uses:
This compound's dual-ring structure provides versatility for developing new compounds with potential therapeutic applications, making it a valuable subject for ongoing research in various scientific fields.
4-(Azetidin-3-yl)-2,6-dimethylmorpholine emerged as a synthetic heterocyclic compound of interest in the early 21st century, with its first reported synthesis documented around the late 2000s to early 2010s. Characterized by its hybrid architecture, it combines two nitrogen-containing saturated rings: a four-membered azetidine and a six-membered 2,6-dimethylmorpholine moiety. The stereochemistry of the ring fusion (typically reported as cis configuration) critically influences its three-dimensional shape and bioactive properties. Its molecular formula is C₉H₁₈N₂O (molar mass: 170.26 g/mol), confirmed through elemental analysis and mass spectrometry [1]. This compound falls under the structural class of bridged aza-heterocycles, where the azetidine nitrogen often acts as a hydrogen bond acceptor while the morpholine's oxygen provides polarity modulation. Storage stability at room temperature facilitates its handling in pharmaceutical research [1].
This hybrid scaffold serves as a privileged structural motif in drug design due to its balanced physicochemical properties and conformational rigidity. The azetidine ring (4-membered) introduces significant ring strain and a defined spatial orientation of pharmacophores, enhancing target binding affinity. Concurrently, the 2,6-dimethylmorpholine component contributes to improved metabolic stability and membrane permeability due to its lipophilic methyl groups and tertiary amine character [7]. The morpholine’s oxygen atom can participate in key hydrogen-bonding interactions with biological targets, while its dimethyl substitution prevents undesired metabolic oxidation at those sites. This compound is frequently employed as a precursor or intermediate for generating structurally complex molecules targeting central nervous system disorders, infectious diseases, and inflammation pathways. Its utility is evidenced in derivatives like 4-(azetidin-3-yl)morpholine dihydrochloride—a salt form enhancing aqueous solubility for biological testing [2] [4].
The scaffold’s dual-heterocyclic nature enables simultaneous engagement with multiple biological targets, making it invaluable in polypharmacology. The azetidine ring is a known bioisostere for peptide bonds or carbonyl groups, while the dimethylmorpholine unit can mimic pyranose rings or act as a cationic amphiphile. This versatility allows rational modulation of selectivity profiles against kinase families, GPCRs, and epigenetic regulators. For example, azetidine-morpholine hybrids feature prominently in kinase inhibitors (e.g., JAK inhibitors like baricitinib precursors) where the morpholine’s tertiary amine acts as a catalytic site binder and the azetidine enables linker diversification [8]. The scaffold’s synthetic tractability supports rapid generation of analogs via N-alkylation, acylation, or ring functionalization, aligning with modern fragment-based drug design paradigms [4] [7].
"Baricitinib employs a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety at its core, synthesized via azetidine-morpholine intermediates" [8].
The scaffold’s ability to position sulfonyl or cyanoethyl groups into kinase hinge regions enables potent inhibition (IC₅₀ < 50 nM in optimized compounds).
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1